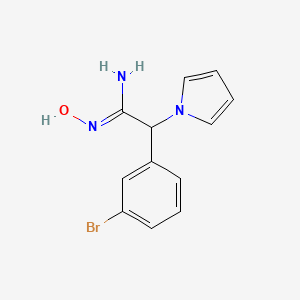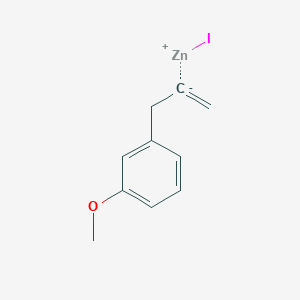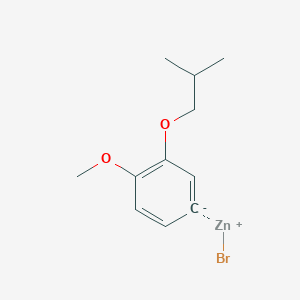
3-i-Butyloxy-4-methoxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. It is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE typically involves the reaction of 3-ISO-BUTYLOXY-4-METHOXYPHENYL bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3-ISO-BUTYLOXY-4-METHOXYPHENYL bromide+Zn→3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE
Industrial Production Methods
In an industrial setting, the production of 3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides and aryl halides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving 3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds.
Scientific Research Applications
3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents.
Biological Studies: It is used in the synthesis of biologically active compounds for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of THF, which stabilizes the organozinc compound and enhances its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-ISO-BUTYLOXY-4-METHYLPHENYLZINC BROMIDE
- 3-ISO-BUTYLOXY-4-ETHOXYPHENYLZINC BROMIDE
- 3-ISO-BUTYLOXY-4-PROPYLOXYPHENYLZINC BROMIDE
Uniqueness
3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group enhances its nucleophilicity and makes it particularly useful in certain organic transformations compared to its analogs.
Properties
Molecular Formula |
C11H15BrO2Zn |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-2-(2-methylpropoxy)benzene-4-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-9(2)8-13-11-7-5-4-6-10(11)12-3;;/h4,6-7,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
IUNXRZKATMZMEB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=C(C=C[C-]=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


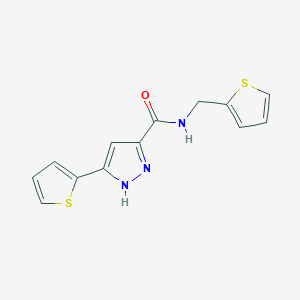
![9-(3,4-Dimethylphenyl)-3-((4-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14879258.png)
![6-amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14879267.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14879274.png)
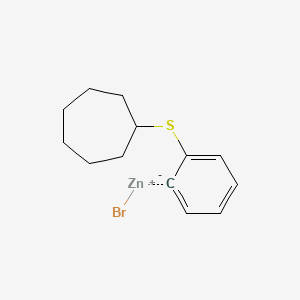
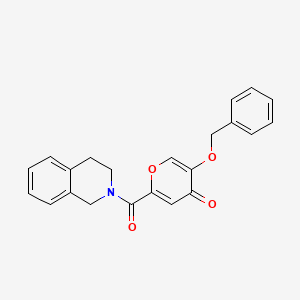
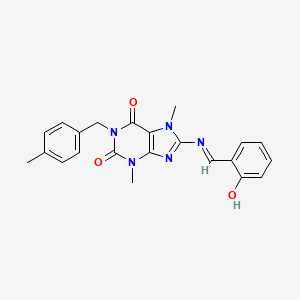
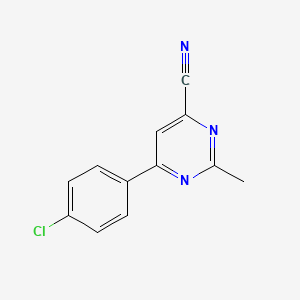

![2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14879318.png)
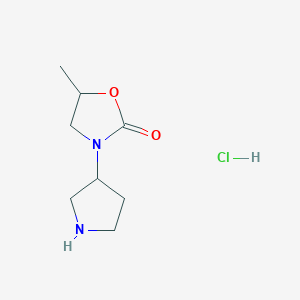
![2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B14879323.png)
